molecular formula C31H33F3N2O5S B1684565 Tipranavir CAS No. 174484-41-4

Tipranavir

Cat. No. B1684565
CAS RN: 174484-41-4
M. Wt: 602.7 g/mol
InChI Key: NZPXPXAGXYTROM-FYBSXPHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tipranavir is a non-peptidic protease inhibitor (PI) used in the treatment of HIV-1 infection . It is specifically developed for the management of human immunodeficiency virus (HIV) infection in treatment-experienced patients with protease inhibitor-resistant infection . It is administered with ritonavir in combination therapy to treat HIV .


Synthesis Analysis

The synthesis of Tipranavir involves the activity enhancements of pyrone and dihydropyrone ring systems and amide-based substitution . The incorporation of sulfonamide substitution within the dihydropyrone template provided a series of highly potent HIV protease inhibitors .


Molecular Structure Analysis

Tipranavir is a sulfonamide-containing dyhydropyrone . Its molecular formula is C31H33F3N2O5S and its molecular weight is 602.66 g/mol .


Chemical Reactions Analysis

Tipranavir binds to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility . This allows it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .


Physical And Chemical Properties Analysis

Tipranavir is a solid substance with a characteristic odor . Its physical appearance and other properties are not fully determined .

Scientific Research Applications

Antiviral Therapy for HIV

Tipranavir is primarily known for its role in antiretroviral therapy as a protease inhibitor (PI) for the treatment of HIV. It’s particularly effective against strains of HIV that are resistant to other PIs . Tipranavir binds to the active site of the HIV-1 protease, preventing the protease from cleaving the polyprotein precursors, which is a crucial step in the viral maturation process.

Management of Drug-Resistant HIV

As the first PI developed specifically for drug-resistant HIV, Tipranavir offers a new hope in the management of infections due to PI-resistant viruses . Its nonpeptidic, flexible molecular structure allows it to inhibit a broad range of HIV variants, including those that have developed resistance to other PIs.

Inhibition of Flavivirus Replication

Recent studies have shown that Tipranavir can inhibit the replication of multiple flaviviruses, such as Zika and West Nile viruses, in vitro . This suggests potential applications in treating infections caused by these viruses, which are significant global health concerns.

Potential Pan-Flavivirus Inhibitor

Tipranavir has been identified to inhibit all vector-borne flaviviruses (VBFs) tested at micromolar concentrations, including mosquito-borne flaviviruses and tick-borne flaviviruses . This positions Tipranavir as a candidate for further research into pan-flavivirus inhibitors.

Research on Antiviral Drug Synergy

The combination of Tipranavir with other antiviral drugs could lead to a synergistic effect, enhancing the efficacy of treatment regimens. Studies are exploring the use of Tipranavir in combination with other FDA-approved drugs to treat viral infections .

Cell-Based Antiviral Assays

Tipranavir’s effectiveness is also being tested in various cell-based assays to understand its antiviral properties better. These assays help in determining the drug’s inhibitory concentrations and therapeutic index against different viruses .

In Silico Drug Screening

In silico screening methods have been used to predict the interaction of Tipranavir with viral proteins, which can accelerate the drug discovery process for new antiviral therapies .

Neurovirology Research

Given the neurological complications associated with flavivirus infections, Tipranavir’s ability to inhibit these viruses opens up avenues for research in neurovirology. It could potentially be used to prevent or treat neurological diseases caused by flaviviruses .

Mechanism of Action

Target of Action

Tipranavir is a non-peptidic protease inhibitor (PI) that primarily targets the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 .

Mode of Action

Tipranavir inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions . It binds to the active site of the HIV-1 protease enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . Two mechanisms are suggested regarding the potency of tipranavir: it may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by tipranavir is the HIV-1 protease pathway . By inhibiting the HIV-1 protease, tipranavir disrupts the viral life cycle, preventing the formation of mature, infectious HIV-1 particles .

Pharmacokinetics

Tipranavir is administered in combination with ritonavir, which significantly increases its plasma concentrations . The recommended dose is tipranavir 500mg and ritonavir 200mg twice daily . Tipranavir is a substrate and inducer of the cytochrome P450 3A4 isoenzyme, predisposing it to interactions with other agents that are substrates, inducers, or inhibitors of this enzyme family . The median elimination half-life for tipranavir is approximately 4 hours .

Result of Action

The primary molecular effect of tipranavir is the inhibition of the HIV-1 protease, leading to the formation of immature, non-infectious viral particles . On a cellular level, this results in a reduction in the number of infectious HIV-1 particles produced by infected cells . In addition, tipranavir has been shown to induce apoptosis in gastric cancer stem cells by suppressing PRSS23 expression, releasing MKK3 from the PRSS23/MKK3 complex to activate p38 MAPK, and thereby activating the IL24-mediated Bax/Bak mitochondrial apoptotic pathway .

Action Environment

The efficacy and stability of tipranavir can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates, inducers, or inhibitors of the cytochrome P450 3A4 isoenzyme can affect the pharmacokinetics of tipranavir . Furthermore, the presence of HIV-1 strains resistant to multiple protease inhibitors can influence the efficacy of tipranavir . .

Safety and Hazards

Tipranavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury . It is associated with elevations in alanine aminotransferase and aspartate aminotransferase levels, as well as elevated cholesterol and triglyceride levels . It can cause the typical gastrointestinal adverse effects associated with all protease inhibitors .

properties

IUPAC Name

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUHGSWHZTSEU-FYBSXPHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048622
Record name Tipranavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5
Record name Tipranavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tipranavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Tipranavir (TPV) is a non-peptidic HIV-1 protease inhibitor that inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions. Two mechanisms are suggested in regards to the potency of tipranavir: 1. Tipravanir may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistance to other protease inhibitors. This also enables tipranavir to adjust to amino acid substitutions at the active site. 2. Tipranavir's strong hydrogen bonding interaction with the amide backbone of the protease active site Asp30 may lead to its activity against resistant viruses., Tipranavir (TPV) is an HIV-1 protease inhibitor that inhibits the virus-specific processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions., Tipranavir inhibits the replication of laboratory strains of HIV-1 and clinical isolates in acute models of T-cell infection, with 50% effective concentrations (EC50) ranging from 0.03 to 0.07 uM (18-42 ng/mL). Tipranavir demonstrates antiviral activity in cell culture against a broad panel of HIV-1 group M non-clade B isolates (A, C, D, F, G, H, CRF01 AE, CRF02 AG, CRF12 BF). Group O and HIV-2 isolates have reduced susceptibility in cell culture to tipranavir with EC50 values ranging from 0.164 -1 uM and 0.233-0.522 uM, respectively. When used with other antiretroviral agents in cell culture, the combination of tipranavir was additive to antagonistic with other protease inhibitors (amprenavir, atazanavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) and generally additive with the NNRTIs (delavirdine, efavirenz, and nevirapine) and the NRTIs (abacavir, didanosine, emtricitabine, lamivudine, stavudine, tenofovir, and zidovudine). Tipranavir was synergistic with the HIV-1 fusion inhibitor enfuvirtide. There was no antagonism of the cell culture combinations of tipranavir with either adefovir or ribavirin, used in the treatment of viral hepatitis.
Record name Tipranavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tipranavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tipranavir

Color/Form

White solid from ethyl acetate + heptane

CAS RN

174484-41-4
Record name Tipranavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174484-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tipranavir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174484414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipranavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tipranavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tipranavir
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIPRANAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT404XD09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tipranavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

86-89 °C
Record name Tipranavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipranavir
Reactant of Route 2
Tipranavir
Reactant of Route 3
Tipranavir
Reactant of Route 4
Tipranavir
Reactant of Route 5
Tipranavir
Reactant of Route 6
Tipranavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.